

BLU-222 Technical Support Center: Dose-Limiting Toxicities

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Compound of Interest

Compound Name: *Anticancer agent 222*

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This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical studies of BLU-222, an investigational, potent, and highly selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the reported dose-limiting toxicities (DLTs) of BLU-222 in monotherapy clinical trials?

A1: In the Phase 1 VELA (NCT05252416) clinical trial, two DLTs were reported in patients receiving BLU-222 as a monotherapy. These were Grade 3 nausea and Grade 3 blurred vision/photophobia.[1][2][3][4]

Q2: At what dose levels were these dose-limiting toxicities observed?

A2: The Grade 3 nausea occurred in one patient at the 800 mg twice-daily (BID) dose level.[1][3][4] The Grade 3 blurred vision and photophobia was reported in one patient at the 600 mg BID dose level.[1][3][4][5]

Q3: How were the observed dose-limiting toxicities managed?

A3: Both reported DLTs were reversible. The events improved after patients underwent a dose reduction or interruption of BLU-222.[1][3][4][5]

Q4: Aside from the DLTs, what are the other common treatment-emergent adverse events (TEAEs) associated with BLU-222 monotherapy?

A4: The most frequently reported TEAEs (occurring in $\geq 15\%$ of patients) include gastrointestinal events such as nausea, diarrhea, and vomiting, as well as fatigue, anemia, photophobia, and hypokalemia.^[1] Transient visual adverse events, mostly mild, were seen in about 19% of patients.^{[2][6]}

Q5: Was a maximum tolerated dose (MTD) established in the monotherapy trial?

A5: As of the data cutoff dates in the provided reports (January 22, 2024, and January 29, 2023), the maximum tolerated dose for BLU-222 monotherapy had not been reached, and dose escalation was ongoing.^{[1][2][6]}

Q6: What were the key aspects of the clinical trial protocol for assessing these toxicities?

A6: The toxicities were assessed in the VELA (NCT05252416) trial, an international, open-label, Phase 1/2 study. The trial employed a Bayesian Optimal Interval (BOIN) design for dose escalation.^{[1][2][4]} Patients were administered BLU-222 twice daily (BID) in continuous 28-day cycles, with the DLT evaluation period occurring within the first cycle.^{[1][4]}

Q7: Were any DLTs observed in the BLU-222 combination therapy arms?

A7: In the cohort evaluating BLU-222 in combination with ribociclib and fulvestrant, no dose-limiting toxicities were reported as of the May 23, 2024 data cutoff. The combination was reported to be well-tolerated at the dose levels tested (100 mg to 400 mg BID of BLU-222).^[7]

Quantitative Summary of Dose-Limiting Toxicities

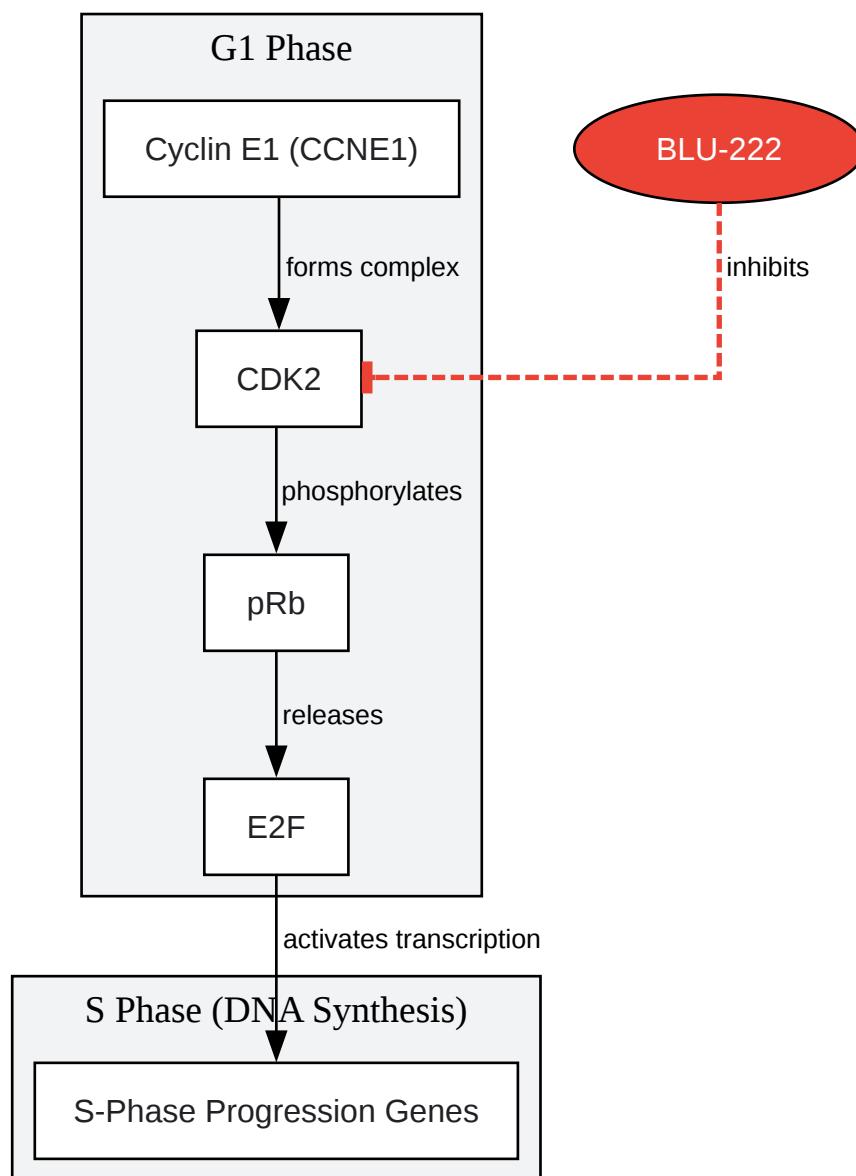
The following table summarizes the quantitative data on DLTs reported for BLU-222 monotherapy in the VELA clinical trial.

Dose-Limiting Toxicity	Grade (NCI CTCAE)	Dose Level	Number of Patients Affected	Outcome
Nausea	3	800 mg BID	1	Improved after dose reduction[4]
Blurred Vision / Photophobia	3	600 mg BID	1	Improved after dose reduction[4]

Experimental Protocols & Visualizations

Cyclin E-CDK2 Signaling Pathway

BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 forms a complex with Cyclin E, which plays a critical role in cell cycle progression, specifically the transition from the G1 to the S phase.[2][8] In certain cancers, such as those with CCNE1 gene amplification, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][8] BLU-222 is designed to block this activity.

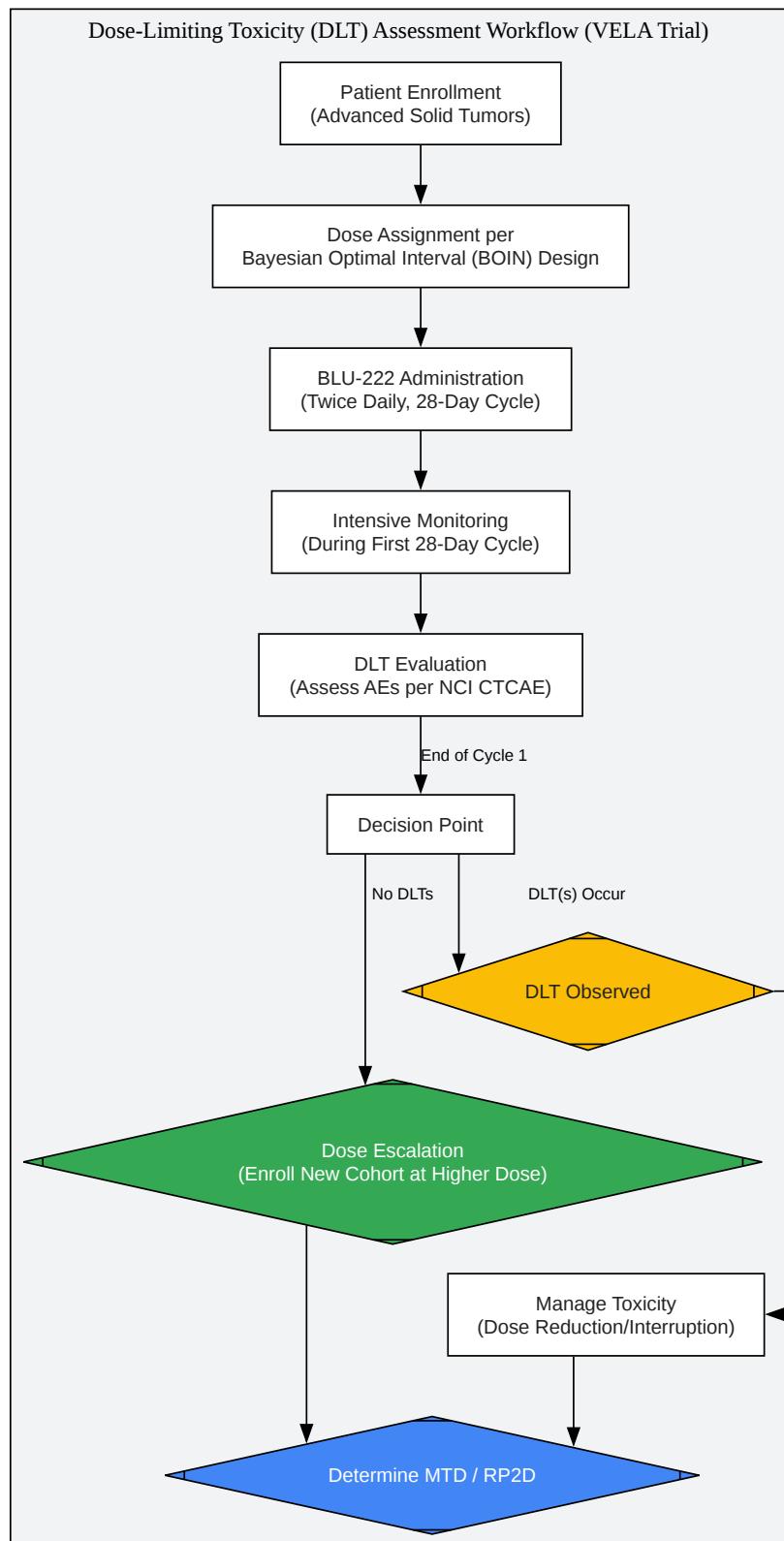


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Simplified diagram of the Cyclin E/CDK2 signaling pathway targeted by BLU-222.

VELA Trial: DLT Assessment Workflow

The VELA trial utilizes a structured workflow to determine the safety, tolerability, and DLTs of BLU-222. The process involves careful patient selection, dose administration according to a specific escalation design, and intensive monitoring during the initial treatment cycle.



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Workflow for DLT assessment in the BLU-222 VELA Phase 1 clinical trial.

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